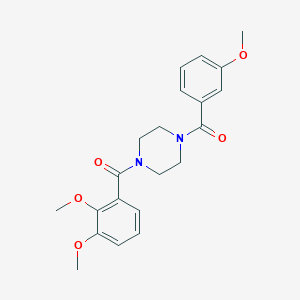

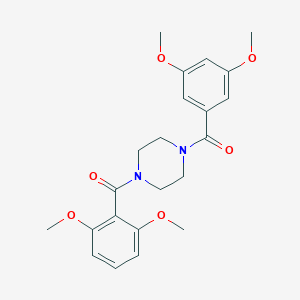

![molecular formula C17H26BrN3 B247370 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2001 by researchers at GlaxoSmithKline as a potential treatment for drug addiction and other psychiatric disorders. Since then, BRL-15572 has been the subject of numerous scientific studies, which have shed light on its synthesis, mechanism of action, and potential applications.

Wirkmechanismus

1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine works by selectively blocking the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and is thought to play a role in addiction. By blocking the D3 receptor, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior.

Biochemical and Physiological Effects:

Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a number of biochemical and physiological effects. It selectively blocks the dopamine D3 receptor, but does not affect other dopamine receptors. It has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other receptors or neurotransmitter systems. However, one limitation is that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a relatively short half-life, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. One area of interest is its potential use as a treatment for drug addiction. Further studies are needed to determine its effectiveness in humans, as well as its potential side effects.

Another area of interest is the role of the dopamine D3 receptor in psychiatric disorders. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can selectively block this receptor, which may have implications for the treatment of disorders such as schizophrenia and bipolar disorder. Further research is needed to determine the potential benefits and risks of this approach.

In conclusion, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine is a selective antagonist of the dopamine D3 receptor that has been the subject of numerous scientific studies. Its synthesis, mechanism of action, and potential applications have been explored in detail. While there are still many unanswered questions about its effectiveness and safety, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine holds promise as a potential treatment for drug addiction and other psychiatric disorders.

Synthesemethoden

The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine involves several steps, starting with the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine to form 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been optimized over the years, resulting in higher yields and greater purity.

Wissenschaftliche Forschungsanwendungen

1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can reduce drug-seeking behavior in animal models, suggesting that it may be effective in humans as well.

Another area of research has focused on the role of the dopamine D3 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to selectively block the D3 receptor, which may have implications for the treatment of these disorders.

Eigenschaften

Produktname |

1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine |

|---|---|

Molekularformel |

C17H26BrN3 |

Molekulargewicht |

352.3 g/mol |

IUPAC-Name |

1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |

InChI |

InChI=1S/C17H26BrN3/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)14-15-2-4-16(18)5-3-15/h2-5,17H,6-14H2,1H3 |

InChI-Schlüssel |

WRCCHPNXJISSST-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |

Kanonische SMILES |

CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)

![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)

![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)